Bdert

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53495-39-9 |

|---|---|

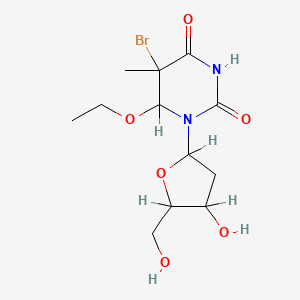

Molecular Formula |

C12H19BrN2O6 |

Molecular Weight |

367.19 g/mol |

IUPAC Name |

5-bromo-6-ethoxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H19BrN2O6/c1-3-20-10-12(2,13)9(18)14-11(19)15(10)8-4-6(17)7(5-16)21-8/h6-8,10,16-17H,3-5H2,1-2H3,(H,14,18,19) |

InChI Key |

BMLVQJNITGJOAB-UHFFFAOYSA-N |

SMILES |

CCOC1C(C(=O)NC(=O)N1C2CC(C(O2)CO)O)(C)Br |

Canonical SMILES |

CCOC1C(C(=O)NC(=O)N1C2CC(C(O2)CO)O)(C)Br |

Synonyms |

5-bromo-2'-deoxy-6-ethoxy-5,6-dihydro-beta-ribofuranosylthymine BDERT |

Origin of Product |

United States |

Foundational & Exploratory

The Principle and Practice of BrdU Incorporation: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The detection of cellular proliferation is a cornerstone of research in numerous fields, including oncology, developmental biology, and regenerative medicine. The incorporation of the synthetic thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA remains a robust and widely adopted method for identifying and quantifying proliferating cells. This technical guide provides a comprehensive overview of the core principles underpinning BrdU incorporation, detailed experimental protocols for its detection, and quantitative data to inform experimental design. Visual diagrams generated using Graphviz are included to elucidate key signaling pathways and experimental workflows, ensuring a thorough understanding for both novice and experienced researchers.

The Core Principle: A Thymidine Analog's Journey into DNA

At the heart of the BrdU assay lies a simple yet elegant principle: the substitution of a natural nucleoside with a synthetic analog during DNA replication. BrdU is structurally similar to thymidine, a natural pyrimidine nucleoside.[1][2] The key difference is the substitution of the methyl group at the C5 position of the pyrimidine ring with a bromine atom.[1]

During the S phase of the cell cycle, when DNA synthesis is active, cells readily uptake BrdU from the culture medium or surrounding tissue.[2][3] DNA polymerases, the enzymes responsible for building new DNA strands, cannot distinguish between thymidine and BrdU. Consequently, BrdU is incorporated into the newly synthesized DNA in place of thymidine.[2][3] This process effectively "tags" the DNA of cells that were actively dividing at the time of BrdU exposure.

Once incorporated, the bromine atom on the BrdU molecule serves as an antigenic epitope that can be specifically recognized by monoclonal antibodies.[3] However, the BrdU incorporated within the double-stranded DNA helix is not readily accessible to these antibodies. Therefore, a crucial step in all BrdU detection methods is DNA denaturation, which temporarily unwinds the DNA, exposing the BrdU for antibody binding.[1][3] This is typically achieved through treatment with acid (e.g., hydrochloric acid) or heat.[1][2] Following denaturation, a primary antibody specific to BrdU is applied, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for visualization and quantification.[3]

Quantitative Data for Experimental Design

The successful application of the BrdU assay hinges on the optimization of several key parameters. The following tables summarize quantitative data gathered from various sources to guide experimental design.

Table 1: Recommended BrdU Concentrations and Incubation Times for In Vitro Studies

| Cell Type | Recommended BrdU Concentration (µM) | Recommended Incubation Time | Notes |

| Rapidly Proliferating Cell Lines | 10 | 1 - 4 hours | Shorter incubation times are often sufficient for rapidly dividing cells.[4] |

| Primary Cells | 10 | Up to 24 hours | Primary cells may have a longer cell cycle, requiring a longer labeling period.[5] |

| Neural Stem Cells | 10 | 12 - 24 hours | Optimization is crucial as prolonged exposure can be toxic.[5] |

| General Recommendation | 10 | 1 - 24 hours | The optimal time should be determined empirically for each cell line and experimental condition.[3] |

Table 2: Recommended BrdU Dosage for In Vivo Studies

| Animal Model | Route of Administration | Recommended Dosage | Notes |

| Mouse | Intraperitoneal (IP) Injection | 100 mg/kg | BrdU can be detected in rapidly dividing tissues like the small intestine within 30 minutes.[3] |

| Mouse | Oral (in drinking water) | 225 mg/kg/day | This method allows for continuous labeling over a longer period.[6] |

| Rat | Intraperitoneal (IP) Injection | 25 - 75 µg/g | Higher doses may alter the detection of BrdU-immunoreactive cells.[7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the most common BrdU detection techniques.

BrdU Staining for Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

This protocol is suitable for detecting proliferating cells in tissue sections (IHC) or cultured cells (ICC).

Materials:

-

BrdU Labeling Reagent (10 mM stock solution)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

-

DNA Denaturation Solution (e.g., 2M HCl)

-

Neutralization Buffer (e.g., 0.1 M Sodium Borate Buffer, pH 8.5)

-

Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Anti-BrdU Primary Antibody

-

Fluorophore- or Enzyme-conjugated Secondary Antibody

-

Nuclear Counterstain (e.g., DAPI, Hoechst)

-

Mounting Medium

Procedure:

-

BrdU Labeling:

-

In Vitro: Add BrdU labeling reagent to the cell culture medium to a final concentration of 10 µM. Incubate for 1-24 hours at 37°C, depending on the cell type.[3]

-

In Vivo: Administer BrdU to the animal via the desired route and dosage (see Table 2). Wait for the appropriate time for BrdU to be incorporated into the tissue of interest.[3]

-

-

Fixation: Wash cells/tissues with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[8]

-

Permeabilization: Wash with PBS and permeabilize with Triton X-100 for 5-15 minutes.[8][9]

-

DNA Denaturation: Incubate in 2M HCl for 10-30 minutes at room temperature or 37°C to denature the DNA.[3][8]

-

Neutralization: Immediately neutralize the acid by washing three times with 0.1 M sodium borate buffer.[8]

-

Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[8][9]

-

Primary Antibody Incubation: Incubate with anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate labeled secondary antibody for 1 hour at room temperature, protected from light if using a fluorescent conjugate.[8]

-

Counterstaining and Mounting: Wash with PBS, counterstain with a nuclear dye if desired, and mount with mounting medium.

-

Visualization: Image using a fluorescence or light microscope.

BrdU Staining for Flow Cytometry

This protocol allows for the quantification of BrdU-positive cells and simultaneous analysis of the cell cycle using a DNA dye like Propidium Iodide (PI) or 7-AAD.[10][11]

Materials:

-

BrdU Labeling Reagent (10 mM stock solution)

-

PBS

-

Fixation/Permeabilization Buffer

-

DNAse I Solution

-

Anti-BrdU-FITC (or other fluorophore) conjugated antibody

-

Propidium Iodide (PI) / RNase A Staining Solution

-

FACS Tubes

Procedure:

-

BrdU Labeling: Label cells in suspension or adherent cells (trypsinized) with 10 µM BrdU for 30-90 minutes at 37°C.[12][13]

-

Harvest and Fix: Harvest cells, wash with PBS, and fix using a fixation/permeabilization buffer for 15-30 minutes.[10]

-

DNAse I Treatment: To further expose the incorporated BrdU, treat the cells with DNAse I for 1 hour at 37°C.[10][13]

-

Antibody Staining: Wash the cells and stain with a fluorophore-conjugated anti-BrdU antibody for 20-30 minutes at room temperature.[10][13]

-

DNA Staining: Wash the cells and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[12][14]

-

Analysis: Analyze the samples on a flow cytometer. BrdU-positive cells will show increased fluorescence from the conjugated antibody, and the PI signal will indicate the DNA content for cell cycle analysis.[11]

BrdU ELISA Assay

The BrdU ELISA is a high-throughput, colorimetric assay for quantifying cell proliferation in a 96-well plate format.[15]

Materials:

-

BrdU Cell Proliferation ELISA Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with experimental compounds as required.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.[15]

-

Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[15]

-

Antibody Incubation: Wash the wells and add the anti-BrdU detector antibody. Incubate for 1 hour.

-

Conjugate Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

Substrate Reaction: Wash the wells and add the TMB substrate. Incubate until a color change is observed.

-

Stop Reaction and Read: Add the stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.[16]

Signaling Pathways and Logical Relationships

BrdU incorporation is intrinsically linked to the cell cycle and the complex machinery of DNA replication. The decision to enter the S phase and initiate DNA synthesis is tightly regulated by a network of signaling pathways.

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint. Once committed to division, initiator proteins bind to origins of replication on the DNA.[17] This recruits helicase, which unwinds the DNA double helix, creating a replication fork.[17][18][19] Primase then synthesizes short RNA primers, providing a starting point for DNA polymerase.[17][19] DNA polymerase then adds complementary nucleotides to the template strand, synthesizing a new DNA molecule.[17][18] It is during this elongation step that BrdU, if present, is incorporated into the growing DNA chain.[2]

Conclusion

The BrdU incorporation assay is a powerful and versatile tool for the study of cell proliferation. By understanding the fundamental principle of thymidine analog substitution and by carefully optimizing experimental parameters, researchers can obtain reliable and quantitative data. The detailed protocols and visual guides provided in this document serve as a comprehensive resource for the successful implementation of BrdU-based proliferation assays in a variety of research contexts. The continued application of this technique will undoubtedly contribute to further advancements in our understanding of cell growth, development, and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BrdU staining | Xin Chen Lab [pharm.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. flowcytometry-embl.de [flowcytometry-embl.de]

- 11. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell cycle analysis with BrdU and propidium iodide [bio-protocol.org]

- 13. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. k-assay.com [k-assay.com]

- 16. BrdU Cell Proliferation ELISA Kit [cellbiolabs.com]

- 17. DNA replication: Mechanism, regulation, and importance | Abcam [abcam.cn]

- 18. DNA replication - Wikipedia [en.wikipedia.org]

- 19. Chapter 9: DNA Replication - Chemistry [wou.edu]

Unveiling Cell Proliferation: A Technical Guide to BrdU Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bromodeoxyuridine (BrdU) labeling, a cornerstone technique for studying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle, making it a reliable marker for identifying and quantifying dividing cells.[1][2] This guide details the core principles of BrdU labeling, provides extensive experimental protocols for both in vitro and in vivo applications, and presents key quantitative data in a clear, tabular format.

Core Principles of BrdU Labeling

The BrdU assay hinges on the principle of "pulse-labeling" proliferating cells. During the S phase of the cell cycle, the cell actively synthesizes DNA in preparation for division. When BrdU is introduced to the cellular environment, it is taken up by the cell and competes with thymidine for incorporation into the newly synthesized DNA strands.[1][3] Once incorporated, the BrdU-labeled DNA can be detected using specific monoclonal antibodies.[2] This detection typically requires a DNA denaturation step, often using hydrochloric acid or DNase, to expose the incorporated BrdU to the antibody.[4][5] The subsequent visualization, achieved through immunocytochemistry, immunohistochemistry, or flow cytometry, allows for the precise identification and quantification of cells that were actively dividing during the BrdU pulse.[6]

Experimental Workflows and Signaling

The general workflow for a BrdU cell proliferation study involves several key stages, from labeling the cells to detecting and analyzing the incorporated BrdU.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. mbl.edu [mbl.edu]

- 6. flowcytometry-embl.de [flowcytometry-embl.de]

The Significance of BrdU in Neuroscience Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BrdU Application in Neuroscience

5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine, a nucleoside that is a fundamental component of DNA.[1] Its significance in neuroscience research stems from its ability to be incorporated into newly synthesized DNA during the S-phase of the cell cycle. This characteristic allows for the indelible labeling of dividing cells, providing a powerful tool to track cell proliferation, fate, and survival.[2][3] BrdU has been particularly instrumental in the field of adult neurogenesis, helping to confirm the generation of new neurons in the adult mammalian brain, including in humans.[1]

However, the use of BrdU is not without its caveats. It is a mutagenic and toxic substance that can have profound effects on the very cells it is intended to study.[1] These detrimental effects include the induction of cell death, alterations in DNA stability, lengthening of the cell cycle, and influences on the transcriptional and translational processes of the cells that incorporate it.[1][4] Therefore, a thorough understanding of its mechanisms, proper experimental design, and careful interpretation of data are paramount for its effective use in neuroscience research.

This technical guide provides an in-depth overview of the significance of BrdU, detailed experimental protocols, a summary of quantitative data regarding its effects, and a discussion of its limitations.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of BrdU.

Table 1: Dose-Dependent Labeling of Neural Progenitor Cells

| Organism | Brain Region | BrdU Dose (mg/kg) | Percentage of Labeled Cells | Survival Time | Reference |

| Adult Mouse | Subgranular Zone | 25 | Low (qualitatively lighter staining) | 2 hours | [5] |

| Adult Mouse | Subgranular Zone | 50 | Intermediate | 2 hours | [5] |

| Adult Mouse | Subgranular Zone | 150 | Significantly greater than 50 mg/kg | 2 hours | [5] |

| Adult Mouse | Subgranular Zone | 300 | No significant difference from 150 mg/kg | 2 hours | [5] |

| Adult Mouse | Subgranular Zone | 500 | No significant difference from 150 mg/kg | 2 hours | [5] |

| Adult Rat | Dentate Gyrus | 300 | Plateau in labeling observed | 2 hours & 24 hours | [6] |

| Adult Rat | Dentate Gyrus | 600 | No significant difference from 300 mg/kg | 2 hours & 24 hours | [6] |

Table 2: Toxic Effects of BrdU on Neuronal Cells in vitro

| Cell Type | BrdU Concentration (µM) | Effect | Observation | Reference |

| E18 Rat Striatal Precursors | 0.2 | Optimal labeling | Significantly more newborn BrdU/TuJ1+ double-labeled neurons survived | [1] |

| E18 Rat Striatal Precursors | 1-10 | Toxic | Selective toxicity to developing TuJ1+ neurons, but not glia | [1] |

| E18 Rat Striatal Precursors | 10 | Decreased ERK phosphorylation | Significant decrease in extracellular regulated kinase (ERK) phosphorylation | [1] |

| Adult Rat Neurospheres | 0.2-20 | Inhibition of expansion | Dose-dependent inhibition of neural progenitor expansion | [7] |

| Adult Rat Neurospheres | 0.2-20 | Cell cycle arrest | Increased fraction of cells in the G0/G1-phase | [7] |

| Adult Rat Neurospheres | >1.0 | Induced adherence | Dose-dependent induction of neurosphere adherence | [7] |

| Primary Rat Astrocytes | 10 | Inhibition of Astrocyte-to- Neuron Conversion | AtN conversion rate dropped from 85% to below 40% | [8] |

Experimental Protocols

In Vivo BrdU Administration in Mice

This protocol is for labeling proliferating cells in the adult mouse brain.

Materials:

-

5-bromo-2'-deoxyuridine (BrdU) (Sigma, B5002)

-

0.9% NaCl (sterile)

-

0.22 µm filter syringe

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Preparation of BrdU Solution: Dissolve BrdU in 0.9% NaCl to a concentration of 20 mg/ml.[9] Filter-sterilize the solution using a 0.22 µm filter syringe.[9] The solution can be stored at -80°C, but repeated freeze-thaw cycles should be avoided.[9]

-

Injection: Inject the BrdU solution intraperitoneally (i.p.) at a dose of 200 mg/kg body weight (10 µl per g body weight).[9] For short-term labeling (e.g., to assess cell proliferation), a single injection can be administered. For long-term fate-mapping studies, multiple injections (e.g., once daily for three consecutive days) may be necessary.[10] The optimal dose can range from 50-300 mg/kg and may need to be determined empirically.[9]

Immunohistochemistry for BrdU Detection in Brain Sections

This protocol outlines the steps for visualizing BrdU-labeled cells in fixed brain tissue.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Hydrochloric acid (HCl), 2N

-

Boric buffer (0.1 M, pH 8.5)

-

Blocking solution (e.g., PBS with 0.25% Triton X-100 and 3% Normal Goat Serum)

-

Primary antibody: anti-BrdU antibody

-

Secondary antibody (e.g., biotinylated anti-mouse IgG)

-

Avidin-biotin complex (ABC) reagent (e.g., Vector Labs Vectastain Elite ABC kit)

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Ethanol series (50%, 70%, 100%)

-

Xylene or other clearing agent

-

Mounting medium

Procedure:

-

Tissue Preparation: Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA.[10] Post-fix the brain in 4% PFA overnight at 4°C.[10] Cryoprotect the brain in a sucrose solution before sectioning on a cryostat or vibratome.

-

DNA Denaturation: Incubate the brain sections in 2N HCl for 30 minutes at 37°C to denature the DNA and expose the BrdU epitope.[10][11]

-

Neutralization: Wash the sections with 0.1 M boric buffer for 10 minutes at room temperature to neutralize the acid.

-

Blocking: Wash the sections in PBS and then incubate in blocking solution for 1 hour at room temperature to block non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the sections with the anti-BrdU primary antibody diluted in blocking solution overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the sections and incubate with the biotinylated secondary antibody for 2 hours at room temperature.[11]

-

Signal Amplification: Wash the sections and incubate with the ABC reagent for 1 hour at room temperature.[11]

-

Visualization: Wash the sections and incubate with the DAB substrate solution until the desired color intensity is reached.[11] This reaction produces a brown precipitate at the site of the BrdU-labeled cells.

-

Mounting: Wash the sections, dehydrate through an ethanol series, clear in xylene, and coverslip with mounting medium.[11]

Flow Cytometry for BrdU Analysis of Neural Stem Cells

This protocol allows for the quantification of BrdU-labeled cells in a cell suspension.

Materials:

-

BrdU labeling solution (10 µM)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm)

-

DNase I

-

Anti-BrdU-fluorochrome conjugated antibody

-

7-Aminoactinomycin D (7-AAD) for DNA content analysis (optional)

Procedure:

-

Cell Labeling: Incubate the neural stem cell culture with 10 µM BrdU for 30-60 minutes at 37°C.

-

Harvest and Fix: Harvest the cells, wash with Flow Cytometry Staining Buffer, and then fix and permeabilize using a fixation/permeabilization solution for 15-30 minutes.

-

DNA Denaturation: Wash the cells and resuspend in a solution containing DNase I to expose the incorporated BrdU. Incubate for 1 hour at 37°C.

-

Antibody Staining: Wash the cells and incubate with the fluorochrome-conjugated anti-BrdU antibody for 20-30 minutes at room temperature in the dark.

-

DNA Staining (Optional): For cell cycle analysis, wash the cells and resuspend in a solution containing 7-AAD.

-

Analysis: Analyze the cells on a flow cytometer. The fluorescence intensity of the anti-BrdU antibody will be proportional to the amount of BrdU incorporated into the DNA, allowing for the quantification of proliferating cells.

Visualizing BrdU-Related Processes

Experimental Workflow for BrdU Labeling and Detection

Caption: Experimental workflow for in vivo BrdU labeling and immunohistochemical detection.

Proposed Signaling Pathway for BrdU-Induced Neuronal Toxicity

Caption: Proposed pathway for BrdU-induced toxicity via inhibition of ERK phosphorylation.

Proposed Mechanism of BrdU-Induced DNA Demethylation

Caption: Proposed mechanism of BrdU-induced DNA demethylation and altered gene expression.

Discussion and Limitations

The primary significance of BrdU in neuroscience lies in its utility as a marker for cell division, enabling the "birth-dating" of new cells. This has been crucial for studying the dynamics of neurogenesis in both development and adulthood. By combining BrdU labeling with markers for specific cell types (e.g., neuronal or glial markers), researchers can track the fate of newly divided cells and understand how various factors, such as environment, disease, or therapeutic interventions, influence the generation and survival of new neurons.

However, the inherent toxicity of BrdU is a major limitation that must be carefully considered.[1] The incorporation of this thymidine analog can induce DNA damage, leading to cell cycle arrest and apoptosis.[4][9] Studies have shown that BrdU can selectively kill neuronal precursors, potentially leading to an underestimation of neurogenesis.[1] Furthermore, BrdU can alter the differentiation potential of neural stem cells, for example, by promoting astrocytic differentiation at the expense of neuronal and oligodendroglial fates.[7]

The potential for BrdU to alter the very biological processes under investigation necessitates the use of appropriate controls and complementary techniques. For instance, using the endogenous proliferation marker Ki67 can provide a snapshot of all cycling cells without the toxicity associated with BrdU incorporation. Furthermore, newer thymidine analogs, such as EdU (5-ethynyl-2'-deoxyuridine), offer an alternative with a different detection method that does not require harsh DNA denaturation, potentially preserving tissue integrity and antigenicity better than BrdU.

References

- 1. 5-Bromo-2'-deoxyuridine is selectively toxic to neuronal precursors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epigenetic reshaping through damage: promoting cell fate transition by BrdU and IdU incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neural stem cells exposed to BrdU lose their global DNA methylation and undergo astrocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 5. 5-Bromo-2-deoxyuridine activates DNA damage signalling responses and induces a senescence-like phenotype in p16-null lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromodeoxyuridine Induces Senescence in Neural Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

BrdU: A Technical Guide to Tracking Stem Cell Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of stem cell fate, encompassing their proliferation, differentiation, and migration, is fundamental to advancing regenerative medicine and understanding disease pathogenesis. A cornerstone technique in this field is the use of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, to label and track dividing cells.[1][2] This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, data interpretation, and applications of BrdU labeling for monitoring stem cell behavior.

Core Principles of BrdU Labeling

BrdU is a nucleoside analog that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[1][2][3][4] This incorporation serves as a permanent marker for cells that were actively dividing at the time of BrdU administration. Subsequent detection of BrdU using specific antibodies allows for the identification and quantification of these cells and their progeny.[2][5]

One of the most powerful applications of BrdU in stem cell biology is the "pulse-chase" experiment.[6][7] This method is used to identify quiescent or slowly-dividing stem cells, often referred to as label-retaining cells (LRCs).[7] The "pulse" consists of administering BrdU for a specific period, labeling all proliferating cells.[7] This is followed by a "chase" period where BrdU is no longer available.[7] During the chase, rapidly dividing cells dilute the BrdU label with each cell division, eventually becoming undetectable.[7] In contrast, slow-cycling stem cells retain the BrdU label for extended periods, allowing for their identification.[7]

However, it is crucial to acknowledge the potential limitations of BrdU. The DNA denaturation step required for antibody detection can compromise tissue morphology and the integrity of other cellular antigens.[1] Furthermore, some studies suggest that BrdU itself can influence cell cycle kinetics, differentiation potential, and even induce senescence in neural stem cells.[8][9][10]

Experimental Protocols

In Vitro BrdU Labeling of Stem Cells

This protocol is adapted for labeling stem cells in culture.

Materials:

-

BrdU (5-bromo-2'-deoxyuridine)

-

Cell culture medium appropriate for the stem cell type

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DNA denaturation solution (e.g., 2M HCl)

-

Neutralization buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)

-

Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Tween 20)

-

Primary anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

BrdU Labeling:

-

Prepare a 10 mM stock solution of BrdU in sterile water.[5]

-

Dilute the stock solution in cell culture medium to a final concentration of 10 µM.[5]

-

Replace the existing culture medium with the BrdU-containing medium.

-

Incubate the cells for a desired period (e.g., 1-24 hours), depending on the cell cycle length of the stem cells.[5]

-

-

Fixation and Permeabilization:

-

Remove the BrdU-containing medium and wash the cells twice with PBS.[5]

-

Fix the cells with the chosen fixative. For example, incubate with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.

-

-

DNA Denaturation:

-

Incubate the cells with 2M HCl for 10 minutes to 1 hour at room temperature to denature the DNA and expose the BrdU epitope.[5] The optimal time should be determined empirically.

-

Neutralize the acid by washing with 0.1 M sodium borate buffer (pH 8.5) for up to 30 minutes.[5]

-

Wash the cells three times with PBS.[5]

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-BrdU antibody diluted in blocking buffer, typically overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Visualization:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

In Vivo BrdU Labeling for Stem Cell Tracking

This protocol describes the administration of BrdU to animals to label stem cells in their native environment.

Materials:

-

BrdU

-

Sterile 0.9% NaCl solution (saline) or drinking water

-

Syringes and needles for injection

-

Tissue processing reagents (fixatives, embedding media)

-

Immunohistochemistry reagents (as described in the in vitro protocol)

Procedure:

-

BrdU Administration:

-

Intraperitoneal (IP) Injection:

-

Oral Administration:

-

-

Tissue Collection and Processing:

-

At the desired time point after BrdU administration, euthanize the animal according to approved protocols.

-

Perfuse the animal with PBS followed by a suitable fixative (e.g., 4% paraformaldehyde).

-

Dissect the tissue of interest and post-fix overnight.

-

Process the tissue for paraffin or frozen sectioning.

-

-

Immunohistochemistry:

-

Deparaffinize and rehydrate paraffin sections.

-

Perform antigen retrieval if necessary.

-

Follow the DNA denaturation and immunostaining steps as outlined in the in vitro protocol, with appropriate modifications for tissue sections.[5]

-

BrdU Staining for Flow Cytometry

This protocol is for the analysis of BrdU incorporation in a cell suspension.

Materials:

-

BrdU-labeled cells

-

Cytofix/Cytoperm Buffer

-

Cytoperm Permeabilization Buffer Plus

-

DNase I

-

Anti-BrdU antibody conjugated to a fluorophore (e.g., FITC, APC)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

-

Surface Marker Staining: If desired, stain for cell surface markers to identify specific stem cell populations.

-

Fixation and Permeabilization:

-

DNase Treatment:

-

Treat the cells with DNase I (e.g., 300 µg/ml) for 1 hour at 37°C to allow antibody access to the incorporated BrdU.[3]

-

-

BrdU Staining:

-

Incubate the cells with a fluorophore-conjugated anti-BrdU antibody.[3]

-

-

Analysis: Analyze the cells on a flow cytometer to quantify the percentage of BrdU-positive cells within the target stem cell population.[3]

Data Presentation: Quantitative Analysis of BrdU Labeling

The following tables summarize quantitative data from studies utilizing BrdU to track stem cell populations.

| Tissue/Cell Type | Animal Model | BrdU Administration | Time Point | Percentage of BrdU+ Cells | Reference |

| Hematopoietic Stem Cells (Lin-rholoHolo) | Mouse | Chronic in vivo exposure | 5 weeks | 70.9% | [13] |

| Inguinal White Adipose Tissue | Mouse | Pulse-chase | Day 10 | 27.43% ± 2.86% | [14] |

| Inguinal White Adipose Tissue | Mouse | Pulse-chase | Day 39 | 2.83% ± 2.3% | [14] |

| Inguinal White Adipose Tissue | Mouse | Pulse-chase | Day 52 | 0.72% ± 0.62% | [14] |

| Stromal-Vascular Fraction (iWAT) | Mouse | In vivo labeling | Adult | 1.7% | [14] |

| Stromal-Vascular Fraction (eWAT) | Mouse | In vivo labeling | Adult | 6% | [14] |

| Cell Line | Treatment | Metric | Value | Reference |

| Neural Stem Cells | BrdU (3.3 µM) | % BrdU+ cells | ~50% at 8h, ~100% at 72h | [8] |

| Neural Stem Cells | BrdU (3.3 µM) | GFAP expression | ~100-fold increase at 72h | [8][9] |

| Neural Stem Cells | BrdU (3.3 µM) | Nestin, Sox2, Pax6 expression | Strong reduction at 72h | [8][9] |

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

Caption: Workflow of BrdU incorporation into DNA during S-phase and subsequent immunodetection.

Caption: The principle of a BrdU pulse-chase experiment to identify label-retaining cells (LRCs).

Caption: Simplified RB pathway controlling the G1/S transition, the point of BrdU incorporation.

Conclusion

BrdU labeling remains a powerful and widely used technique for tracking stem cell fate. Its ability to identify proliferating cells, and in particular, to distinguish between rapidly and slowly dividing populations through pulse-chase experiments, provides invaluable insights into stem cell dynamics in both health and disease. While researchers must be mindful of its potential effects on cell behavior, with careful experimental design and data interpretation, BrdU serves as an indispensable tool in the arsenal of stem cell biologists and professionals in drug development. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the successful application of this foundational technique.

References

- 1. Labeling and Tracking of Mesenchymal Stem Cells with EdU - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Detecting Hematopoietic Stem Cell Proliferation using BrdU Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. brdu pulse-chase experiments: Topics by Science.gov [science.gov]

- 7. Cutting to the chase: taking the pulse of label-retaining cells in kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neural stem cells exposed to BrdU lose their global DNA methylation and undergo astrocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Bromodeoxyuridine Induces Senescence in Neural Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 12. bcm.edu [bcm.edu]

- 13. Studies on BrdU labeling of hematopoietic cells: stem cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Flow cytometric and immunohistochemical detection of in vivo BrdU-labeled cells in mouse fat depots - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Adult Neurogenesis Using BrdU Labeling: A Technical Guide

The study of adult neurogenesis, the process of generating new neurons in the adult brain, is a rapidly evolving field with significant implications for understanding brain plasticity, aging, and neurological disorders. A cornerstone technique in this research is the use of 5-bromo-2'-deoxyuridine (BrdU) labeling to identify and track newly divided cells. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis methods for investigating adult neurogenesis using BrdU, tailored for researchers, scientists, and drug development professionals.

Introduction to BrdU Labeling for Neurogenesis

5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine, a nucleoside required for DNA synthesis.[1][2] During the S-phase of the cell cycle, BrdU can be incorporated into the newly synthesized DNA of dividing cells.[1][2] This incorporation provides a permanent label that can be detected using specific antibodies, allowing for the identification and fate-tracking of cells that were proliferating at the time of BrdU administration.[1][2]

The primary regions of adult neurogenesis in the mammalian brain are the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.[3] BrdU labeling has been instrumental in characterizing the dynamics of cell proliferation, differentiation, and survival in these neurogenic niches.

Experimental Workflow

The general workflow for a BrdU labeling experiment to study adult neurogenesis involves several key stages, from BrdU administration to data analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in BrdU labeling studies. The following sections provide comprehensive protocols for key experimental stages.

The method of BrdU administration can influence the number of labeled cells.[4] The two most common methods are intraperitoneal (IP) injection and oral administration.

Table 1: BrdU Administration Protocols

| Method | Protocol | Dosage | Advantages | Disadvantages |

| Intraperitoneal (IP) Injection | 1. Prepare a sterile 10 mg/mL BrdU solution in PBS.[5][6] 2. Administer via IP injection. | 50-300 mg/kg body weight.[4][7][8] A single injection labels cells in S-phase at that time. Multiple injections (e.g., every 2 hours) can label a larger cohort of proliferating cells.[3] | Provides precise control over the timing and dosage of BrdU administration. | Can be stressful for the animals, which may affect neurogenesis.[1][9][10] |

| Oral Administration | 1. Dissolve BrdU in drinking water at a concentration of 0.8 mg/mL.[5][6] 2. Provide this as the sole source of drinking water. Replace the solution daily.[5][6] | Approximately 225 mg/kg/day, dependent on water consumption.[6] | Non-invasive and suitable for long-term labeling studies.[6] | Less control over the exact dosage due to variations in individual water intake.[4][6] |

Proper tissue fixation and processing are critical for preserving antigenicity and tissue morphology.

Protocol: Transcardial Perfusion and Tissue Processing

-

Anesthetize the animal deeply (e.g., with an overdose of ketamine/xylazine or isoflurane).

-

Perform a thoracotomy to expose the heart.

-

Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

-

Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.[8]

-

Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.

-

Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.[11]

-

Section the brain at 30-40 µm using a cryostat or vibratome.[3] Store sections in a cryoprotectant solution at -20°C.

A crucial step in BrdU immunohistochemistry is DNA denaturation to expose the incorporated BrdU to the antibody.

Protocol: BrdU Immunohistochemical Staining

-

Washing: Rinse free-floating sections three times in PBS for 10 minutes each.

-

DNA Denaturation: Incubate sections in 2N hydrochloric acid (HCl) for 30 minutes at 37°C.[8][11][12][13] This step denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.

-

Neutralization: Neutralize the acid by incubating the sections in 0.1 M borate buffer (pH 8.5) for 10 minutes at room temperature.[11][12]

-

Washing: Rinse sections three times in PBS for 10 minutes each.

-

Blocking: Block non-specific antibody binding by incubating sections in a blocking solution (e.g., PBS with 3% normal goat serum and 0.25% Triton X-100) for 1-2 hours at room temperature.[12]

-

Primary Antibody Incubation: Incubate sections with a primary antibody against BrdU (diluted in blocking solution) overnight at 4°C.

-

Washing: Rinse sections three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled or biotinylated secondary antibody (diluted in blocking solution) for 2 hours at room temperature.[12]

-

Washing: Rinse sections three times in PBS for 10 minutes each.

-

Visualization:

-

For fluorescence, mount sections onto slides with a mounting medium containing DAPI.

-

For chromogenic detection (if using a biotinylated secondary antibody), incubate with an avidin-biotin complex (ABC) solution followed by a diaminobenzidine (DAB) substrate.[12]

-

-

Microscopy: Visualize and capture images using a fluorescence or bright-field microscope.

Table 2: Immunohistochemistry Reagent Incubation Times

| Step | Reagent | Incubation Time | Temperature |

| DNA Denaturation | 2N HCl | 30 minutes | 37°C |

| Neutralization | 0.1 M Borate Buffer, pH 8.5 | 10 minutes | Room Temperature |

| Blocking | 3% Normal Goat Serum, 0.25% Triton X-100 in PBS | 1-2 hours | Room Temperature |

| Primary Antibody | Anti-BrdU Antibody | Overnight | 4°C |

| Secondary Antibody | Fluorophore- or Biotin-conjugated | 2 hours | Room Temperature |

| ABC Reaction (if applicable) | Avidin-Biotin Complex | 1 hour | Room Temperature |

| DAB Reaction (if applicable) | Diaminobenzidine | Variable | Room Temperature |

Data Presentation and Quantification

Unbiased stereology is the gold standard for quantifying cell numbers in histological sections.[14] This method involves systematically sampling sections and using a counting frame to estimate the total number of BrdU-positive cells in the entire region of interest (e.g., the dentate gyrus).

To determine the fate of the newly born cells, BrdU immunohistochemistry is often combined with staining for markers of different cell types.

Table 3: Common Markers for Co-labeling with BrdU

| Marker | Cell Type | Purpose |

| NeuN | Mature Neurons | To identify newly born cells that have differentiated into mature neurons.[15][16][17] |

| Doublecortin (DCX) | Immature Neurons/Neuroblasts | To identify newly born cells that are committed to a neuronal lineage but are not yet mature. |

| GFAP | Astrocytes | To identify newly born cells that have differentiated into astrocytes.[18] |

| Sox2 | Neural Stem/Progenitor Cells | To identify the population of proliferating neural stem and progenitor cells.[18] |

The number of BrdU-positive cells that also express a specific marker is then quantified to determine the percentage of newly born cells that have adopted a particular fate.

Signaling Pathways in Adult Neurogenesis

Several key signaling pathways regulate the different stages of adult neurogenesis, from neural stem cell proliferation to neuronal differentiation and integration. Understanding these pathways is crucial for developing therapeutic strategies to modulate neurogenesis.

The Wnt signaling pathway plays a critical role in both the proliferation of neural stem cells and their differentiation into neurons.[19][20] Astrocyte-derived Wnt signals can promote the proliferation of neuroblasts.[20] The canonical Wnt/β-catenin pathway has been shown to increase the expression of NeuroD1, a transcription factor that promotes neuronal differentiation.[19][20]

The Notch signaling pathway is crucial for maintaining the neural stem cell pool by inhibiting neuronal differentiation and promoting self-renewal.

The Sonic Hedgehog (Shh) signaling pathway is involved in regulating the proliferation of neural stem and progenitor cells in the adult hippocampus.

Conclusion

BrdU labeling remains a powerful and widely used technique for studying adult neurogenesis. When combined with rigorous experimental design, appropriate controls, and quantitative analysis, this method provides invaluable insights into the mechanisms regulating the birth of new neurons in the adult brain. A thorough understanding of the underlying protocols and signaling pathways is essential for researchers and drug development professionals seeking to harness the therapeutic potential of adult neurogenesis.

References

- 1. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. In vivo Neurogenesis [bio-protocol.org]

- 9. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BrdU assay for neurogenesis in rodents | Semantic Scholar [semanticscholar.org]

- 11. Immunohistochemistry Techniques to Analyze Cellular Proliferation and Neurogenesis in Rats Using the Thymidine Analog BrdU [jove.com]

- 12. youtube.com [youtube.com]

- 13. In vivo Neurogenesis [en.bio-protocol.org]

- 14. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Adult neurogenesis pathway | Abcam [abcam.com]

- 19. Signaling in Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. med.upenn.edu [med.upenn.edu]

Foundational Principles of DNA Synthesis Detection with BrdU: An In-depth Technical Guide

This guide provides a comprehensive overview of the core principles and methodologies for detecting DNA synthesis using 5-bromo-2'-deoxyuridine (BrdU). Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanism of BrdU incorporation, detailed experimental protocols, data interpretation, and a comparison with alternative techniques.

Introduction: The Principle of BrdU Incorporation

The detection of DNA synthesis is a cornerstone of cell proliferation analysis, with applications spanning oncology, neuroscience, and developmental biology. The BrdU assay is a robust and widely validated method for identifying cells undergoing the DNA synthesis (S) phase of the cell cycle.[1][2]

BrdU is a synthetic analog of thymidine, a natural nucleoside.[3][4] During DNA replication, BrdU can be incorporated into newly synthesized DNA in place of thymidine.[2][3][5] Once integrated into the DNA, this halogenated nucleotide can be detected using specific monoclonal antibodies.[3] This immunodetection forms the basis of the assay, allowing for the precise identification and quantification of proliferating cells in both in vitro and in vivo models.[6]

The key steps of the BrdU assay involve:

-

Labeling: Exposing live cells or organisms to BrdU, allowing its incorporation into replicating DNA.[3]

-

Fixation & Permeabilization: Preserving cellular structures and allowing antibodies to enter the cell.

-

DNA Denaturation: A critical step that unwinds the double-stranded DNA, exposing the incorporated BrdU for antibody binding.[3][4]

-

Immunodetection: Using a primary antibody specific to BrdU, followed by a labeled secondary antibody for signal generation.

-

Analysis: Quantifying the signal using methods such as microscopy, flow cytometry, or an enzyme-linked immunosorbent assay (ELISA).

Mechanism of BrdU Incorporation into DNA

The process of BrdU incorporation is intrinsically linked to the DNA replication machinery during the S-phase of the cell cycle.

References

- 1. flowcytometry-embl.de [flowcytometry-embl.de]

- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 3. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. bdbiosciences.com [bdbiosciences.com]

Unveiling the Blueprint of Cell Division: A Technical Guide to BrdU in Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context, core principles, and detailed methodologies of 5-bromo-2'-deoxyuridine (BrdU) in the analysis of cell proliferation. A cornerstone of cell biology, the BrdU assay provides a powerful tool to investigate the dynamics of cell division, a fundamental process in development, tissue homeostasis, and disease. This guide offers a comprehensive resource for professionals in research and drug development, detailing experimental protocols and the interplay of key signaling pathways.

A Historical Perspective: From Radioactive Tracers to Immunodetection

The journey to understanding the intricacies of the cell cycle took a monumental leap forward with the work of Howard and Pelc in 1953. Their research first delineated the distinct phases of the cell cycle, including the S phase, the period of DNA synthesis.[1][2][3][4][5] Initially, the "gold standard" for identifying cells in S phase was the use of tritiated thymidine ([³H]TdR), a radioactive nucleoside analog that becomes incorporated into newly synthesized DNA.[6] While effective, the reliance on autoradiography and the handling of radioactive materials presented significant logistical and safety challenges.[6][7]

A paradigm shift occurred in 1982 when Gratzner developed a monoclonal antibody with high specificity for BrdU, another thymidine analog.[8][9][10][11][12] This innovation paved the way for non-radioactive immunochemical detection of DNA synthesis, offering a safer, more convenient, and often faster alternative to [³H]TdR.[7][13] The BrdU assay quickly became a widely adopted method for studying cell proliferation in a multitude of research areas, from oncology to neuroscience.

The Core Principle: A Thymidine Impostor

BrdU is a synthetic nucleoside that is structurally similar to thymidine, one of the four nucleobases in DNA. During the S phase of the cell cycle, when DNA replication is active, cells will incorporate BrdU into their newly synthesized DNA in place of thymidine.[14][15] Once incorporated, the BrdU can be detected using specific monoclonal antibodies.[8][9] This detection, however, requires a crucial step: DNA denaturation. The double-stranded nature of DNA typically masks the incorporated BrdU, necessitating treatment with acid or enzymes (DNase) to expose the BrdU epitope for antibody binding.[14] Subsequent visualization with fluorescently labeled secondary antibodies or enzyme-conjugated antibodies allows for the identification and quantification of proliferating cells.[16]

Data Presentation: Quantitative Parameters at a Glance

For reproducible and accurate results, careful consideration of experimental parameters is crucial. The following tables summarize key quantitative data for BrdU-based cell proliferation assays.

Table 1: Comparison of BrdU and Tritiated Thymidine ([³H]TdR) Assays

| Feature | BrdU Assay | Tritiated Thymidine ([³H]TdR) Assay |

| Detection Method | Immunohistochemistry, Immunocytochemistry, Flow Cytometry, ELISA | Autoradiography, Scintillation Counting |

| Safety | Non-radioactive, but a potential mutagen | Radioactive, requires specialized handling and disposal |

| Resolution | High cellular resolution | Lower cellular resolution |

| Speed | Relatively fast | Time-consuming (days to weeks for autoradiography) |

| Multiplexing | Easily combined with other antibody-based staining | Difficult to combine with other staining methods |

| Potential Artifacts | Can have toxic effects and alter the cell cycle[17] | Can cause DNA damage due to radiation |

| Quantitative Accuracy | Can be less accurate than [³H]TdR in some contexts[18] | Considered highly quantitative |

Table 2: Typical BrdU Labeling Conditions for Common Cell Lines

| Cell Line | BrdU Concentration (µM) | Incubation Time | Application |

| HeLa | 10 - 100 | 30 min - 24 hr | Flow Cytometry, Immunocytochemistry[19] |

| Jurkat | 10 | 1 - 4 hr | Flow Cytometry[19] |

| Primary Neurons | 10 | 2 - 24 hr | Immunocytochemistry[16] |

| SUM159 (Breast Cancer) | 10 | 2.5 hr | High-Content Imaging |

| MDA-MB-231 (Breast Cancer) | 10 | 2.5 hr | High-Content Imaging |

| Balb/3T3 (Fibroblast) | 1X Solution | 4 hr | ELISA |

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for key BrdU-based experiments.

In Vitro BrdU Labeling and Immunocytochemistry

This protocol outlines the general steps for labeling cultured cells with BrdU and subsequent detection by immunofluorescence.

Materials:

-

BrdU solution (typically 10 mM stock)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DNA denaturation solution (e.g., 2N HCl)

-

Neutralization solution (e.g., 0.1 M sodium borate buffer, pH 8.5)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

BrdU Labeling: Add BrdU to the cell culture medium to the desired final concentration (e.g., 10 µM). Incubate the cells for a period appropriate for the cell type and experimental question (e.g., 1-24 hours).[20]

-

Fixation: Remove the BrdU-containing medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[21]

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

DNA Denaturation: Wash the cells with PBS. Incubate the cells with 2N HCl for 30 minutes at room temperature to denature the DNA.[20]

-

Neutralization: Carefully remove the HCl and neutralize the cells by incubating with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes at room temperature.

-

Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody, diluted in blocking buffer, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS. Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.

In Vivo BrdU Labeling and Immunohistochemistry

This protocol describes the administration of BrdU to an animal and the subsequent detection in tissue sections.

Materials:

-

Sterile BrdU solution for injection or in drinking water

-

Tissue fixation and processing reagents (e.g., 4% paraformaldehyde, sucrose solutions, OCT embedding medium)

-

Cryostat or microtome

-

Reagents for immunohistochemistry (as listed in the in vitro protocol)

Procedure:

-

BrdU Administration: Administer BrdU to the animal. This can be done via intraperitoneal injection (e.g., 50-100 mg/kg body weight) or by adding it to the drinking water (e.g., 0.8-1 mg/mL).[20] The duration of BrdU administration will depend on the experimental design.

-

Tissue Collection and Fixation: At the desired time point, euthanize the animal and perfuse with PBS followed by 4% paraformaldehyde. Dissect the tissue of interest and post-fix in 4% paraformaldehyde.

-

Tissue Processing and Sectioning: Cryoprotect the tissue by incubating in a sucrose gradient. Embed the tissue in OCT medium and freeze. Cut tissue sections using a cryostat.

-

Immunohistochemistry: Perform immunohistochemical staining on the tissue sections following a similar procedure to the immunocytochemistry protocol (steps 4-10), with appropriate modifications for tissue sections, such as antigen retrieval steps if necessary.

BrdU Staining for Flow Cytometry

This protocol allows for the quantitative analysis of cell proliferation in a population of cells.

Materials:

-

BrdU solution

-

Cell suspension

-

Fixation/Permeabilization buffer

-

DNase I solution

-

Anti-BrdU antibody conjugated to a fluorophore

-

DNA stain (e.g., Propidium Iodide or 7-AAD)

-

Flow cytometer

Procedure:

-

BrdU Labeling: Label cells in suspension with BrdU as described in the in vitro protocol.

-

Fixation and Permeabilization: Harvest and wash the cells. Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer or a custom protocol.

-

DNase Treatment: Treat the cells with DNase I to expose the incorporated BrdU.[22]

-

Antibody Staining: Incubate the cells with the fluorophore-conjugated anti-BrdU antibody.

-

DNA Staining: Resuspend the cells in a solution containing a DNA stain like Propidium Iodide to analyze the total DNA content.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The data will allow for the identification of cells in G0/G1, S, and G2/M phases of the cell cycle based on their BrdU and DNA content.

Visualizing the Molecular Machinery: Signaling Pathways and Experimental Workflows

The decision for a cell to proliferate is tightly regulated by a complex network of signaling pathways. BrdU assays are instrumental in dissecting how these pathways influence the cell cycle.

Key Signaling Pathways in Cell Proliferation

The MAPK/ERK and PI3K/Akt pathways are two of the most critical signaling cascades that regulate cell proliferation.[23][24][25][26][27][28][29][30] Growth factors, cytokines, and other extracellular stimuli activate these pathways, leading to a cascade of phosphorylation events that ultimately promote the expression of cyclins and cyclin-dependent kinases (CDKs), the master regulators of the cell cycle.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of common BrdU assay protocols.

Conclusion

The introduction of BrdU-based assays has revolutionized the study of cell proliferation, providing a safe and versatile tool for researchers across various disciplines. By understanding the historical context, the underlying principles, and the detailed experimental protocols, scientists and drug development professionals can effectively leverage this powerful technique to gain deeper insights into the complex regulation of the cell cycle and its role in health and disease. This guide serves as a comprehensive resource to facilitate the successful implementation and interpretation of BrdU cell proliferation assays.

References

- 1. Regulation of cell cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainly.in [brainly.in]

- 3. Quantitative Studies for Cell-Division Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Howard, A. and Pelc, S.R. (1953) Synthesis of Deoxyribonucleic Acid in Normal and Irradiated Cells and Its Relation to Chromosome Breakage. Heredity, 6, 261-273. - References - Scientific Research Publishing [scirp.org]

- 5. Evidence that the human cell cycle is a series of uncoupled, memoryless phases | Molecular Systems Biology [link.springer.com]

- 6. cytologicsbio.com [cytologicsbio.com]

- 7. criver.com [criver.com]

- 8. Monoclonal antibody to 5-bromo- and 5-iododeoxyuridine: A new reagent for detection of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-cycle analysis using a monoclonal antibody to BrdUrd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 11. salic.med.harvard.edu [salic.med.harvard.edu]

- 12. Cell Kinetic Studies Using a Monoclonal Antibody to Bromodeoxyuridine [ouci.dntb.gov.ua]

- 13. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring S-Phase Duration from Asynchronous Cells Using Dual EdU-BrdU Pulse-Chase Labeling Flow Cytometry [mdpi.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. Detecting Hematopoietic Stem Cell Proliferation using BrdU Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 25. researchgate.net [researchgate.net]

- 26. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]

- 28. Inhibition of PI3K/Akt Pathway Impairs G2/M Transition of Cell Cycle in Late Developing Progenitors of the Avian Embryo Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 29. PI3K/Akt signaling pathway mediates the effect of low-dose boron on barrier function, proliferation and apoptosis in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Involvement of the PI3K/AKT pathway in ATP-induced proliferation of developing retinal cells in culture [pubmed.ncbi.nlm.nih.gov]

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to BrdU, EdU, and Ki-67 for Cell Proliferation Analysis

The accurate measurement of cell proliferation is fundamental to research in developmental biology, oncology, and regenerative medicine. The choice of assay is critical and depends on the experimental context, cell type, and desired endpoint. This guide provides a detailed comparison of three widely used proliferation markers: Bromodeoxyuridine (BrdU), 5-ethynyl-2'-deoxyuridine (EdU), and the Ki-67 protein. We delve into their core mechanisms, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your research needs.

Core Principles and Mechanisms of Action

Understanding the fundamental biology behind each marker is key to interpreting proliferation data correctly. BrdU and EdU are exogenous nucleoside analogs that are actively incorporated into DNA during synthesis, whereas Ki-67 is an endogenous nuclear protein intrinsically linked to the cell cycle.

BrdU (5-bromo-2'-deoxyuridine)

BrdU is a synthetic analog of thymidine.[1][2] When introduced to living cells or organisms, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3] Detection of incorporated BrdU requires immunostaining with a specific anti-BrdU antibody.[4] A critical and often detrimental step in this process is the necessity for DNA denaturation.[4][5] This is typically achieved through harsh treatments like hydrochloric acid (HCl) or DNase, which separate the DNA strands to expose the incorporated BrdU for antibody binding.[6][7] This harsh step can damage the sample's morphology and destroy cellular epitopes, complicating co-staining with other antibodies.[6][8][9]

EdU (5-ethynyl-2'-deoxyuridine)

Similar to BrdU, EdU is a thymidine analog that gets incorporated into DNA during active synthesis (S-phase).[10][11] However, the detection method for EdU is fundamentally different and presents a significant advantage. EdU contains a terminal alkyne group.[10][11] Detection is achieved via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as a "click" reaction.[10][11][12] In this reaction, a fluorescently labeled azide covalently binds to the alkyne group of EdU.[10][11] This detection method is highly specific and occurs under mild conditions, eliminating the need for harsh DNA denaturation.[5][11][12] The small size of the fluorescent azide allows it to efficiently access the incorporated EdU, leading to a sensitive and rapid assay that better preserves cellular integrity and is highly compatible with multiplexing.[8][10][12]

Ki-67 Protein

Unlike BrdU and EdU, Ki-67 is an endogenous nuclear protein strictly associated with cell proliferation.[13][14] It is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent or resting cells (G0 phase).[3][14][15][16] This makes Ki-67 an excellent marker for determining the "growth fraction" of a given cell population.[3][14] Since Ki-67 is an intrinsic marker, it provides a snapshot of the proliferative state of cells at the time of fixation without the need for prior labeling of live cells. Detection is performed on fixed tissues or cells using an anti-Ki-67 antibody, typically via immunohistochemistry or immunofluorescence.[17]

Quantitative and Qualitative Comparison

The selection of a proliferation marker should be based on a clear understanding of their respective strengths and limitations.

| Feature | BrdU | EdU | Ki-67 |

| Marker Type | Exogenous (Thymidine Analog) | Exogenous (Thymidine Analog) | Endogenous (Nuclear Protein) |

| Cell Cycle Phase Detected | S-Phase[2][3][18] | S-Phase[11][12] | G1, S, G2, M Phases[3][14] |

| Principle of Detection | Anti-BrdU Antibody[4] | Copper-Catalyzed "Click" Chemistry[10][11][12] | Anti-Ki-67 Antibody[17] |

| DNA Denaturation Required? | Yes (e.g., HCl, DNase)[5][8] | No[5][11] | No |

| Protocol Duration | Longer (due to denaturation/neutralization steps)[6] | Shorter and Simpler[6][8] | Moderate |

| Sensitivity | High | Very High[8] | High[15] |

| Multiplexing Compatibility | Limited (epitopes can be destroyed by denaturation)[6][9] | Excellent (mild conditions preserve epitopes)[10][12] | Good |

| Potential Toxicity | Can cause mutations and has antiproliferative effects at higher concentrations.[15][19] | Can induce a DNA damage response and cell cycle arrest in some cell types.[20] | None (endogenous marker) |

| Key Advantages | Long-standing "gold standard" with extensive literature.[9] | Fast, sensitive, mild, and highly compatible with multiplexing.[8][11][12] | No in vivo labeling required; reflects the total growth fraction.[3][16] |

| Key Disadvantages | Harsh protocol damages sample integrity; limited co-staining.[6][8] | Potential for cell-type-specific toxicity; copper catalyst can have effects.[20] | Does not distinguish between cell cycle phases; provides a snapshot in time only.[8] |

Visualization of Core Concepts

Diagrams help clarify the intricate mechanisms and workflows associated with each proliferation marker.

Caption: Workflow comparison of BrdU and EdU detection methods.

Caption: Cell cycle phases where each proliferation marker is detected.

Caption: A generalized workflow for antibody-based detection of BrdU and Ki-67.

Detailed Experimental Protocols

The following are generalized protocols. Note: Optimal conditions (e.g., incubation times, concentrations) must be determined empirically for specific cell types, tissues, and antibodies.

Protocol 1: BrdU Staining for Immunohistochemistry (IHC) on FFPE Sections

-

In Vivo Labeling: Administer BrdU to the animal (e.g., 50-100 mg/kg via intraperitoneal injection) 2 to 24 hours before sacrifice.[21]

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%, 50%) and finally in deionized water.[17]

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Citrate Buffer, pH 6.0).

-

DNA Denaturation: Incubate sections in 2N HCl for 30-60 minutes at room temperature or 37°C.[21][22]

-

Neutralization: Wash slides and incubate in a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5) for 10 minutes.[21][23]

-

Blocking: Block endogenous peroxidase (if using HRP-based detection) with 3% H₂O₂. Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[17]

-

Primary Antibody: Incubate with anti-BrdU primary antibody diluted in staining buffer overnight at 4°C in a humidified chamber.[7][22]

-

Secondary Antibody & Detection: Wash slides in PBS. Incubate with a labeled secondary antibody (e.g., biotinylated secondary followed by streptavidin-HRP and DAB substrate).

-

Counterstain, Dehydrate, and Mount: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with mounting medium.

Protocol 2: EdU "Click-iT" Staining for Cultured Cells

-

EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for a duration appropriate for the cell type's doubling time (e.g., 2 hours for HeLa cells).[6]

-

Fixation: Remove EdU-containing medium, wash cells with PBS, and fix with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[5][24]

-

Permeabilization: Wash twice with 3% BSA in PBS. Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[5][24]

-

Click-iT® Reaction: Wash cells. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing the fluorescent azide, copper protectant, and reaction buffer). Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[12][24]

-

Washing and Counterstaining: Remove the reaction cocktail and wash once with 3% BSA in PBS.[24] If desired, stain nuclei with a DNA dye like Hoechst 33342 or DAPI.

-

Imaging: Wash cells with PBS and image using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Ki-67 Staining for Immunohistochemistry (IHC) on FFPE Sections

-

Deparaffinization and Rehydration: As described in the BrdU protocol.[17]

-

Antigen Retrieval: Perform HIER, typically in a high pH buffer (e.g., Tris-EDTA, pH 9.0), as this is often optimal for the Ki-67 epitope.[25]

-

Blocking: Block endogenous peroxidases with 3% H₂O₂ for 10 minutes.[25] Block non-specific binding with a protein-based blocking solution for at least 20 minutes.[25]

-

Primary Antibody: Incubate sections with anti-Ki-67 primary antibody (e.g., clone MIB-1) for 1 hour at room temperature or overnight at 4°C.[17][25]

-

Detection System: Wash slides. Apply a polymer-based HRP-linked secondary antibody detection system and incubate according to the manufacturer's protocol. These systems often provide higher sensitivity and lower background than traditional avidin-biotin methods.

-

Chromogen Development: Wash slides and apply a chromogen substrate like DAB. Monitor for signal development.

-

Counterstain, Dehydrate, and Mount: As described in the BrdU protocol.

Conclusion and Recommendations

The choice between BrdU, EdU, and Ki-67 is dictated by the specific experimental question and available resources.

-

Choose EdU for most applications requiring the labeling of DNA synthesis, especially when sample integrity, speed, and compatibility with multiplex immunofluorescence are priorities. Its mild detection protocol is a significant advantage over BrdU.[8]

-

Choose Ki-67 when you need to determine the overall growth fraction of a cell population at a specific point in time without introducing an external label. It is ideal for clinical pathology and for assessing the proliferative status of fixed archival tissues.[13][14]

-

Choose BrdU when adhering to historical protocols for consistency or when its vast body of literature is essential for comparative studies. While largely superseded by EdU, it remains a valid, albeit harsher, method for detecting S-phase cells.[9]

By understanding the distinct mechanisms, advantages, and protocols of these three markers, researchers and drug development professionals can confidently select and execute the most informative proliferation assay for their scientific inquiries.

References

- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 2. BrdU | AAT Bioquest [aatbio.com]

- 3. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - IN [thermofisher.com]

- 8. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 11. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

- 12. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ki-67 (protein) - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nextgen-protocols.org [nextgen-protocols.org]

- 18. The utility of Ki-67 and BrdU as proliferative markers of adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]